2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane
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Overview
Description
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane is an organic compound with the molecular formula C11H22O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane can be synthesized through the acetalization of 2-ethyl-4-methylpentanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the aldehyde and diol in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethyl-4-methyl-2-pentyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired chemical or biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methyl-1,3-dioxolane: A stereoisomer with similar chemical properties but different spatial arrangement.
2-Methyl-1,3-dioxolane: A simpler dioxolane with fewer substituents, used in similar applications.
1,3-Dioxane: Another cyclic acetal with a six-membered ring, offering different stability and reactivity profiles.
Uniqueness
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical and physical properties. Its stability and ability to form stable cyclic structures make it particularly valuable in protecting group chemistry and industrial applications.
Properties
CAS No. |
94109-32-7 |
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Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-ethyl-4-methyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-8-11(5-2)12-9-10(3)13-11/h10H,4-9H2,1-3H3 |
InChI Key |
JQRFKHALYVCDPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(OCC(O1)C)CC |
Origin of Product |
United States |
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